molecular formula C11H18N2O3S B2427874 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1448071-15-5

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2427874
CAS No.: 1448071-15-5
M. Wt: 258.34
InChI Key: GIXGTGBADXYQOA-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea typically involves the reaction of a thiophene derivative with an appropriate urea derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the urea group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the urea moiety.

Scientific Research Applications

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxypropyl)urea: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-15-5-4-12-11(14)13-7-10(16-2)9-3-6-17-8-9/h3,6,8,10H,4-5,7H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXGTGBADXYQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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